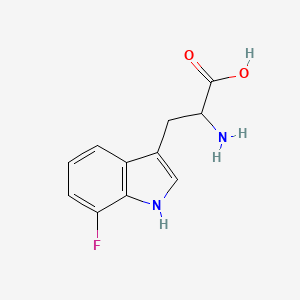

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, features a fluorine atom at the 7th position of the indole ring, which can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-fluoroindole.

Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Amino Group: The amino group is introduced via a substitution reaction, where the indole derivative reacts with an appropriate amine source.

Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Oxidation Reactions

The indole ring undergoes oxidation under specific conditions:

- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

- Products : Forms oxindole derivatives or indole-3-carboxylic acids via ring oxidation.

Example :Indole+H2O2→Oxindole+H2OThis reaction is critical in metabolic studies and detoxification pathways.

Substitution Reactions

The fluorine atom can undergo nucleophilic aromatic substitution (NAS):

- Conditions : Polar aprotic solvents (e.g., DMF) with nucleophiles (e.g., amines, thiols).

- Products : 7-Substituted indole derivatives (e.g., 7-amino or 7-thioindole).

Key Insight :

Fluorine’s electronegativity enhances the indole ring’s susceptibility to NAS, enabling selective functionalization.

Peptide Bond Formation

The amino and carboxylic acid groups facilitate peptide synthesis:

- Reagents : Coupling agents (e.g., DCC, EDC) in the presence of a base.

- Application : Used to incorporate fluorinated residues into bioactive peptides for drug discovery.

Esterification

The carboxylic acid group reacts with alcohols to form esters:

- Conditions : Acid catalysis (e.g., H₂SO₄) with methanol or ethanol.

- Product : Methyl/ethyl esters, enhancing lipophilicity for pharmaceutical applications.

Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | H₂O₂, acidic medium | Oxindole derivatives |

| Substitution | Amines, DMF, 60–80°C | 7-Aminoindole analogs |

| Peptide Bond | DCC, DMAP, room temperature | Fluorinated dipeptides |

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester derivative |

Comparative Reactivity with Analogues

| Compound | Substitution Position | Reactivity Profile |

|---|---|---|

| Non-fluorinated | N/A | Lower NAS susceptibility |

| 5-Fluorotryptophan | 5-position | Enhanced metabolic stability |

| 6-Fluorotryptophan | 6-position | Altered receptor binding |

The 7-fluoro substitution uniquely increases electrophilic reactivity while maintaining indole aromaticity .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Protein Incorporation:

7-fluorotryptophan can be incorporated into proteins through site-specific incorporation techniques. A study demonstrated the use of a mutant aminoacyl-tRNA synthetase to facilitate the incorporation of 7-fluorotryptophan into various proteins, allowing researchers to study protein dynamics and interactions using techniques like NMR spectroscopy. This method enhances the understanding of ligand binding and protein function due to the unique properties of fluorinated amino acids .

Metabolic Pathway Visualization:

The compound serves as a valuable probe for studying tryptophan metabolism. Research indicates that derivatives of 7-fluorotryptophan can be utilized for imaging and tracking metabolic pathways in vivo, particularly in the context of neurobiology and cancer research. The fluorine atom provides a distinct signal in imaging techniques, facilitating the visualization of metabolic processes .

Pharmaceutical Applications

Drug Development:

7-fluorotryptophan has been investigated as a precursor for synthesizing novel antidepressants and neuroprotective agents. Its structural similarity to serotonin allows it to influence serotonin pathways, making it a candidate for developing drugs targeting mood disorders . The compound's ability to modulate neurotransmitter systems positions it as a promising candidate for therapeutic interventions.

Radiolabeling for Imaging:

Recent advancements have explored the use of 18F-labeled derivatives of 7-fluorotryptophan for positron emission tomography (PET) imaging. These radiolabeled compounds are designed to visualize specific metabolic pathways in the brain, particularly those involving tryptophan metabolism, which is relevant in neurodegenerative diseases and psychiatric disorders .

Case Studies

Case Study 1: Site-Specific Incorporation in Proteins

- Objective: To incorporate 7-fluorotryptophan into specific sites within proteins to study conformational changes.

- Methods: Utilized E. coli strains engineered with mutant tRNA synthetases.

- Results: Successful incorporation was confirmed via mass spectrometry and NMR spectroscopy, revealing insights into protein dynamics and ligand interactions .

Case Study 2: Imaging Tryptophan Metabolism

- Objective: To visualize tryptophan metabolism using radiolabeled 7-fluorotryptophan derivatives.

- Methods: Developed N-In-methyl-6-[18F]fluorotryptophan as a probe.

- Results: Achieved significant radiochemical yields, demonstrating the potential for preclinical evaluation in understanding tryptophan's role in neurological conditions .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the indole ring can enhance its binding affinity to certain receptors, leading to various biological effects. The compound may act on enzymes, receptors, or other proteins, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-3-(1H-indol-3-yl)propanoic acid:

2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid: This derivative features an iodine atom, which can influence its reactivity and biological activity.

Uniqueness

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to other indole derivatives. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable molecule for drug development .

Biologische Aktivität

2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid, also known as 2-A-7F-IPA, is a synthetic compound characterized by its unique structure that includes an indole ring with a fluorine atom at the 7-position. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting various therapeutic properties.

- Molecular Formula : C₁₁H₁₁FN₂O₂

- Molecular Weight : 222.22 g/mol

- Structure : The compound features an amino acid backbone combined with an indole structure, which is significant for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Neurotransmitter Modulation :

- The compound has been studied for its interactions with serotonin receptors, essential in mood regulation and various neurological disorders. Molecular docking studies suggest favorable binding profiles with specific serotonin receptor subtypes, indicating potential applications as an antidepressant or anxiolytic agent.

-

Enzyme Inhibition :

- Preliminary studies suggest that 2-A-7F-IPA may act as an inhibitor for certain enzymes, impacting various biological processes. Its ability to influence enzyme activity could be relevant in the context of cancer therapy and metabolic disorders.

-

Antiviral and Antimicrobial Properties :

- The compound has shown promise in antiviral and antimicrobial activities. Research indicates that indole derivatives often possess these properties, which could be attributed to their ability to disrupt microbial cell functions.

-

Anticancer Potential :

- Indole derivatives are recognized for their anticancer properties, and this compound is no exception. Its structural features may enhance its efficacy against certain cancer types by modulating pathways involved in cell proliferation and survival.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: Neurotransmitter Interaction

A study focusing on the interaction of indole derivatives with serotonin receptors demonstrated that compounds with similar structures to 2-A-7F-IPA exhibited significant binding affinities, supporting the hypothesis of its potential antidepressant effects.

Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of indole derivatives, with findings suggesting that modifications at the 7-position (such as fluorination) can enhance activity against resistant bacterial strains .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences among several compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-amino-3-(1H-indol-3-yl)propanoic acid | Indole ring without fluorine | Lacks fluorine substitution |

| 5-hydroxytryptophan | Indole ring with hydroxyl group | Naturally occurring amino acid |

| 7-chloroindole | Indole ring with chlorine instead of fluorine | Different halogen substitution affecting activity |

The presence of fluorine in this compound is believed to enhance lipophilicity and receptor binding affinity compared to its analogs, contributing to its unique pharmacological profile.

Eigenschaften

IUPAC Name |

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMHYWIKJSPIGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.